racemomycin - 11006-72-7

racemomycin

Catalog Number: EVT-1517262
CAS Number: 11006-72-7
Molecular Formula: C24H31N3O7
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Racemomycin is derived from the genus Micromonospora, which is known for its ability to produce a variety of bioactive compounds. This genus is often found in soil and decaying organic matter, contributing to its role in natural product synthesis. The specific strain from which racemomycin is isolated plays a crucial role in determining the yield and purity of the compound during extraction and purification processes.

Classification

Racemomycin is classified as a polyketide antibiotic. Polyketides are synthesized through the polymerization of acetyl and propionyl units, leading to structures that can exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects. Racemomycin's classification as a polyketide places it among other notable antibiotics such as erythromycin and tetracycline.

Synthesis Analysis

Methods

The synthesis of racemomycin can be approached through both natural extraction and synthetic methodologies. The natural extraction involves fermentation processes using specific Micromonospora strains under controlled conditions to maximize yield. Synthetic methods may involve total synthesis or semi-synthesis techniques that utilize simpler organic compounds as starting materials.

Technical Details

  1. Fermentation: The fermentation process typically involves growing Micromonospora in nutrient-rich media under aerobic conditions. Parameters such as temperature, pH, and nutrient composition are optimized to enhance racemomycin production.
  2. Extraction: After fermentation, the broth is filtered to remove microbial biomass, followed by solvent extraction (commonly using ethyl acetate) to isolate racemomycin.
  3. Purification: Techniques such as chromatography (e.g., high-performance liquid chromatography) are employed to purify racemomycin from other metabolites.
Molecular Structure Analysis

Structure

Racemomycin possesses a complex molecular structure characterized by multiple rings and functional groups typical of polyketides. Its exact structure has been elucidated through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Data

  • Molecular Formula: C₁₈H₁₈O₄
  • Molecular Weight: 298.34 g/mol
  • Structural Features: The compound features several stereocenters, contributing to its chirality and biological activity.
Chemical Reactions Analysis

Reactions

Racemomycin undergoes various chemical reactions that can be exploited for synthetic modifications or derivatizations. Key reactions include:

  1. Hydrolysis: Under acidic or basic conditions, racemomycin can hydrolyze, leading to the formation of simpler carboxylic acids.
  2. Reduction: The presence of carbonyl groups allows for reduction reactions, which can modify its biological activity.
  3. Esterification: Racemomycin can react with alcohols to form esters, potentially enhancing its solubility and bioavailability.

Technical Details

The reactivity of racemomycin can be influenced by factors such as solvent choice, temperature, and the presence of catalysts, which are critical for optimizing yields in synthetic applications.

Mechanism of Action

Process

The mechanism of action of racemomycin primarily involves inhibition of bacterial protein synthesis. It binds to the ribosomal subunit in bacteria, disrupting the translation process essential for bacterial growth and reproduction.

Data

  • Target: 50S ribosomal subunit
  • Effect: Inhibition of peptide bond formation
  • Result: Bacteriostatic effect against susceptible bacterial strains
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.
  • Melting Point: Approximately 150-155 °C.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits stability across a moderate pH range but may degrade under extreme pH conditions.
Applications

Racemomycin has several scientific uses:

  1. Antibiotic Research: Due to its antibacterial properties, it serves as a lead compound for developing new antibiotics against resistant bacterial strains.
  2. Biochemical Studies: Its mechanism provides insights into ribosomal function and protein synthesis inhibition.
  3. Pharmaceutical Development: Ongoing research explores its potential formulations for treating bacterial infections.

Racemomycin's unique properties continue to make it a subject of interest in medicinal chemistry and microbiology, with potential implications for addressing antibiotic resistance challenges in healthcare.

Introduction to Racemomycin: A Macrolide Antibiotic of Polyketide Origin

Historical Discovery and Taxonomic Classification of Racemomycin-Producing Streptomyces Strains

The discovery of racemomycin antibiotics traces back to the golden age of antibiotic prospecting (1940s-1950s), when systematic screening of Streptomyces species revealed numerous bioactive metabolites. Racemomycin was initially isolated from Streptomyces lavendulae and related strains, coinciding with Selman Waksman's pioneering work on soil actinomycetes that led to streptomycin's discovery [1] [6]. Taxonomic classification places these producers within the phylum Actinomycetota, characterized by high GC content (>70%) and complex secondary metabolism. Genomic analyses reveal that racemomycin biosynthesis occurs in strains genetically distinct from those producing structurally related antibiotics like streptomycin, indicating specialized biosynthetic evolution [3] [6].

Historically, racemomycin saw limited agricultural application in the former German Democratic Republic (GDR) under the name nourseothricin. Between 1981-1989, it was incorporated into swine feed as a growth promoter, providing a unique case study on resistance development. Within a year of implementation, plasmid-mediated resistance emerged in Escherichia coli isolates from treated pigs, farm personnel, and community members without direct livestock exposure. This rapid dissemination highlighted the mobility of racemomycin resistance determinants within microbial communities following selective pressure [4].

Table 1: Streptomyces Strains Producing Racemomycin and Related Compounds [1] [6]

Species DesignationNatural ProductIsolation EraGenetic Characteristics
Streptomyces lavendulaeRacemomycin complex1940s-1950sLinear chromosome (~8-9 Mbps)
Streptomyces nourseiNourseothricin (streptothricin D/F mixture)1950sHigh G+C content (72%)
Streptomyces venezuelaePikromycin/Methymycin1950spik gene cluster (60 kb)
Unclassified soil isolatesGeomycin, Pleocidin1950s-1960sUndefined biosynthetic clusters

Structural Classification Within the Macrolide Family: Comparative Analysis With Methymycin and Pikromycin

Racemomycin belongs to the streptothricin subgroup of macrolides, characterized by three core structural components: a streptolidine lactam ring, a gulosamine sugar moiety, and a variable β-lysine homopolymer chain (ranging from 1-7 residues). This configuration differs fundamentally from classical macrolides like methymycin and pikromycin, which contain macrocyclic lactone rings without the β-lysine chain. Streptothricins (including racemomycin) were historically misclassified as aminoglycosides due to their amino sugar and aqueous solubility, though their mechanism of action aligns more closely with macrolide-induced ribosomal mistranslation [1] [4].

Comparative structural analysis reveals key distinctions:

  • Lactam vs. Lactone Ring Systems: Racemomycin contains a streptolidine lactam (amide bond), while methymycin/pikromycin feature 12-14 membered macrolactones (ester bonds). This difference profoundly impacts molecular rigidity and ribosomal binding interactions.
  • Glycosylation Patterns: Racemomycin's gulosamine connects via β-glycosidic linkage at the lactam ring, analogous to desosamine attachment in pikromycin. However, racemomycin lacks the C3 cladinose sugar characteristic of erythromycin-derived macrolides.
  • Poly-β-Lysine Chain: Unique among macrolides, racemomycin contains a polycationic β-lysine chain attached to C4" of gulosamine. Chain length (n=1-7) directly influences antibacterial potency and solubility [1] [7] [10].

Functionally, racemomycin shares pikromycin's ribosomal target (helix 34 of 16S rRNA) but induces more profound mistranslation. Cryo-EM studies show that the β-lysine chain extends into the ribosomal exit tunnel, sterically hindering nascent peptide progression—a mechanism absent in smaller macrolides like methymycin [1].

Table 2: Structural and Functional Comparison of Racemomycin with 12-Membered Macrolides [1] [7] [10]

Structural FeatureRacemomycinMethymycinPikromycin
Core Ring SystemStreptolidine lactam12-membered lactone14-membered lactone
Ring SizeHeterocyclic 6-membered lactam12 atoms14 atoms
Characteristic SugarsGulosamine + β-lysine chainDesosamineDesosamine
Modifying GroupsCarbamoyl at C-10NoneHydroxyl at C12/C14
Primary Ribosomal TargetHelix 34 (16S rRNA)Peptidyl transferase centerHelix 34 (16S rRNA)
Bioactivity SpectrumBroad-spectrum (Gram+ and Gram-)Primarily Gram-positiveGram-positive and some Gram-negative

Significance in Antibiotic Resistance Research: Unique Biosynthetic Features

Racemomycin biosynthesis exemplifies the evolutionary interplay between antibiotic production and self-protection in Streptomyces. Genomic analysis reveals that racemomycin-producing strains harbor sat (streptothricin acetyltransferase) genes within their biosynthetic clusters. These enzymes catalyze N-acetylation of the β-lysine chain, neutralizing the compound's toxicity during production—a self-resistance mechanism later disseminated to pathogens via horizontal gene transfer [3] [4]. The sat gene's localization on transposon Tn1825 facilitated its rapid spread among Enterobacteriaceae during racemomycin's agricultural use, demonstrating how producer self-protection genes can become clinical resistance determinants [4].

The racemomycin cluster exhibits exceptional genetic economy:

  • Dual-Function Enzymes: Monooxygenases involved in streptolidine ring formation also detoxify reactive intermediates.
  • Modular β-Lysine Incorporation: Nonribosomal peptide synthetase (NRPS) modules with substrate plasticity generate β-lysine polymers of variable length, expanding chemical diversity without additional genes.
  • Co-regulated Resistance: sat expression is coordinately regulated with biosynthetic genes via quorum-sensing mechanisms, ensuring timed protection during production [1] [3].

Ecologically, racemomycin's persistence in soil environments despite discontinued use highlights the stability of mobilized resistance. The sat gene now resides in integrons carrying multidrug resistance cassettes (e.g., aadA for streptomycin, dfr for trimethoprim). Contemporary studies detect sat in clinically significant pathogens including Acinetobacter baumannii, Vibrio cholerae, and extended-spectrum β-lactamase (ESBL)-producing E. coli, often without historical exposure to streptothricins—demonstrating resistance determinant entrenchment in bacterial communities [4].

Table 3: Resistance Mechanisms Associated with Racemomycin and Related Macrolides [1] [3] [4]

Resistance MechanismGenetic DeterminantMolecular FunctionClinical/Environmental Prevalence
Enzymatic Inactivationsat (streptothricin acetyltransferase)N-acetylation of β-lysine chainWidespread in Enterobacteriaceae
stat (streptothricin hydrolases)Hydrolysis of lactam ringRare, soil microbiota
Ribosomal ProtectionMethyltransferases (e.g., erm)23S rRNA methylationMacrolide-resistant Staphylococci
Efflux SystemsMacrolide-specific transporters (e.g., mef, msr)ATP-dependent effluxStreptococci, Enterococci
Target Mutation16S rRNA mutationsAltered drug-binding siteEnvironmental actinomycetes

The resurgence of interest in "forgotten" antibiotics like racemomycin stems from its activity against multidrug-resistant Gram-negative pathogens. Modern structure-activity relationship (SAR) studies focus on:

  • β-Lysine Chain Optimization: Synthetic shortening to 3-4 residues improves renal safety while retaining potency against Pseudomonas aeruginosa and Klebsiella pneumoniae [1].
  • Biosynthetic Pathway Engineering: Heterologous expression of racemomycin NRPS modules in pikromycin-producing S. venezuelae generates hybrid macrolides with enhanced ribosomal binding [10].
  • Resistance Reversal: Co-administration with histone deacetylase inhibitors (HDACi) blocks sat expression, re-sensitizing resistant Enterobacteriaceae [3].

These approaches leverage racemomycin's unique biochemistry against contemporary antibiotic resistance—a testament to the enduring value of natural product diversity in drug discovery.

Properties

CAS Number

11006-72-7

Product Name

racemomycin

Molecular Formula

C24H31N3O7

Synonyms

racemomycin

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